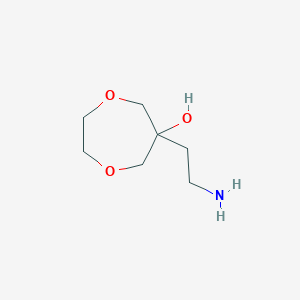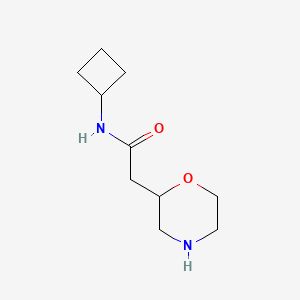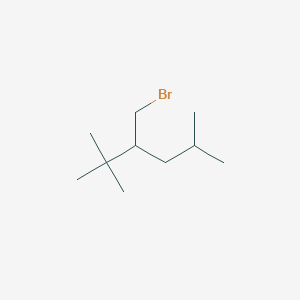![molecular formula C9H13NO B13182281 5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13182281.png)
5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclopentane ring, with a nitrile group attached to the second carbon of the oxirane ring . This compound is primarily used for research purposes and has various applications in synthetic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of 2-chloroacetonitrile with cyclopentanone under basic conditions . The reaction proceeds through the formation of an intermediate, which undergoes intramolecular cyclization to form the spirocyclic structure . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods
While specific industrial production methods for 5,5-Dimethyl-1-oxaspiro[2This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted oxirane derivatives.
Scientific Research Applications
5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research, including:
Synthetic Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Employed in the synthesis of novel polymers and materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile is not well-documented in the literature. its chemical structure suggests that it may interact with biological targets through its nitrile group and oxirane ring. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the oxirane ring can undergo nucleophilic attack by biomolecules, leading to covalent modifications .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate: Similar spirocyclic structure with a carboxylate group instead of a nitrile group.
5,5-Dimethyl-1-oxaspiro[2.4]heptane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
(3S)-5,5-dimethyl-1-oxaspiro[2.4]heptane: A stereoisomer with a similar structure but different spatial arrangement of atoms.
Uniqueness
5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile is unique due to its combination of a spirocyclic structure and a nitrile group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research applications, particularly in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C9H13NO/c1-8(2)3-4-9(6-8)7(5-10)11-9/h7H,3-4,6H2,1-2H3 |
InChI Key |
ZIRFJSPNHNWNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C1)C(O2)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


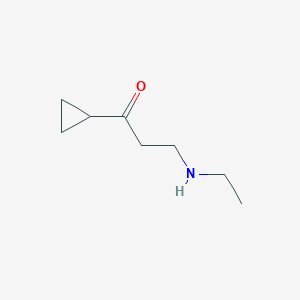

![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13182224.png)



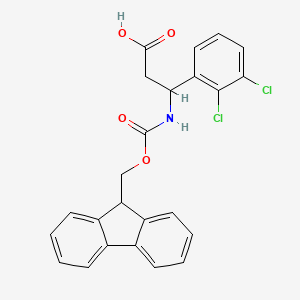
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13182240.png)


